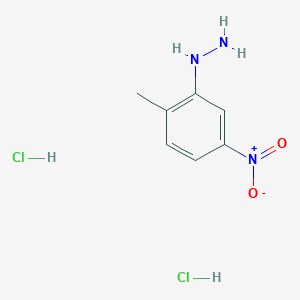
5-Bromo-3-chloropyridine-2-carbonitrile
Übersicht
Beschreibung
5-Bromo-3-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloropyridine-2-carbonitrile is 1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-3-chloropyridine-2-carbonitrile is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Computational and Synthetic Applications
In the realm of computational chemistry , the study by Arulaabaranam et al. (2021) provides a comprehensive analysis of 5-bromo-3-nitropyridine-2-carbonitrile, a closely related compound, using DFT/B3LYP methods. This research explores its molecular structure, energy calculations, and biological importance through molecular docking, revealing insights into its reactivity and potential as a centromere associated protein inhibitor (Arulaabaranam, S. Muthu, G. Mani, & A. S. Ben Geoffrey, 2021).
Synthetic approaches have been explored by Rahimizadeh et al. (2007), who developed a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives, starting from a compound structurally similar to 5-Bromo-3-chloropyridine-2-carbonitrile. Their methodology illustrates the compound's role as a precursor in the synthesis of biologically relevant derivatives (Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).
Biological Evaluations
A study on antibacterial and antifungal evaluations was conducted by Vereshchagin et al. (2017), who synthesized 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, showcasing the potential biological activity of derivatives formed from compounds similar to 5-Bromo-3-chloropyridine-2-carbonitrile. Their work included molecular docking studies to understand the interaction with biological targets (Vereshchagin et al., 2017).
Quantum Chemical Analysis
Premkumar et al. (2015) carried out vibrational spectroscopic and DFT calculation studies on a pyridine derivative to understand its structural and electronic properties. Their findings on hyperpolarizability suggest the compound's relevance in the development of nonlinear optical materials, indicating a possible area of application for 5-Bromo-3-chloropyridine-2-carbonitrile analogs (Premkumar, A. Jawahar, T. Mathavan, M. Kumara Dhas, & A. Milton Franklin Benial, 2015).
Safety And Hazards
The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and may cause respiratory irritation . The safety pictograms associated with it are GHS05 and GHS07 . The precautionary statements include P261, P264, P280, P301 + P310, P302 + P352, P305 + P351 + P338 .
Eigenschaften
IUPAC Name |
5-bromo-3-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYPZKHSXDFDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670193 | |
| Record name | 5-Bromo-3-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloropyridine-2-carbonitrile | |
CAS RN |
945557-04-0 | |
| Record name | 5-Bromo-3-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-chloropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)
![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)
![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)


![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)



![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)